

# JNJ-42153605: A Technical Overview of its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-42153605 |           |
| Cat. No.:            | B608222      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**JNJ-42153605** is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), a promising target for the treatment of central nervous system disorders. This technical guide provides an in-depth overview of the discovery and preclinical development of **JNJ-42153605**, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and experimental workflows.

### Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in various neurological and psychiatric disorders. The metabotropic glutamate receptor 2 (mGluR2), a G-protein coupled receptor, acts as an autoreceptor to negatively modulate glutamate release. This has made it an attractive therapeutic target. **JNJ-42153605** emerged from a lead optimization program aimed at developing potent, selective, and metabolically stable mGluR2 PAMs.[1][2][3] This document details the scientific journey of **JNJ-42153605** from its discovery to its preclinical characterization.

# **Discovery and Lead Optimization**



**JNJ-42153605** was developed through a focused lead optimization effort starting from a series of 1,2,4-triazolo[4,3-a]pyridines. The primary goals of this program were to enhance potency at the mGluR2 receptor, improve selectivity against other receptors, and optimize pharmacokinetic properties, particularly metabolic stability.

## **Chemical Synthesis**

The synthesis of **JNJ-42153605** involves a multi-step process, which is detailed in the primary discovery publication. The core triazolopyridine scaffold is constructed, followed by the introduction of the cyclopropylmethyl and 4-phenylpiperidine moieties.

### **Mechanism of Action**

**JNJ-42153605** acts as a positive allosteric modulator of the mGluR2 receptor. This means it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This modulation leads to a more potent inhibition of glutamate release from presynaptic terminals.



Click to download full resolution via product page



Figure 1: Mechanism of Action of JNJ-42153605.

# **Quantitative Data Summary**

The following tables summarize the key in vitro and in vivo quantitative data for **JNJ-42153605**.

In Vitro Pharmacology

| Parameter           | Species | Cell Line   | Value                   | Reference |
|---------------------|---------|-------------|-------------------------|-----------|
| EC50 (PAM activity) | Human   | СНО         | 17 nM                   | [4][5]    |
| Selectivity         | Various | CEREP panel | >100-fold for<br>mGluR2 | [6]       |

**In Vivo Efficacy** 

| Model                              | Species | Endpoint                     | Dose/Route                 | Effect                        | Reference |
|------------------------------------|---------|------------------------------|----------------------------|-------------------------------|-----------|
| PCP-induced<br>Hyperlocomot<br>ion | Mouse   | Reversal of hyperlocomot ion | ED50 = 5.4<br>mg/kg (s.c.) | Significant reversal          | [1][2]    |
| REM Sleep<br>Inhibition            | Rat     | Inhibition of REM sleep      | 3 mg/kg (p.o.)             | Significant inhibition        | [1][2]    |
| Conditioned Avoidance Response     | Rat     | Inhibition of avoidance      | -                          | Active                        | [1]       |
| Rotarod                            | Rat     | Motor<br>coordination        | 20 mg/kg<br>(p.o.)         | Small,<br>transient<br>effect | [1]       |

# Experimental Protocols In Vitro mGluR2 PAM Assay

A detailed, step-by-step protocol for the in vitro assays is not publicly available. However, based on the literature, the following general workflow is employed:





Click to download full resolution via product page

Figure 2: General Workflow for In Vitro mGluR2 PAM Assay.

General Methodology: Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR2 receptor are utilized.[4] The potency of **JNJ-42153605** as a PAM is determined by measuring its ability to enhance the response of the receptor to a sub-maximal concentration of glutamate. Common readouts for mGluR2 activation include [35S]GTPyS binding assays or measurements of intracellular calcium mobilization.[3][7]

## In Vivo PCP-Induced Hyperlocomotion in Mice

Objective: To assess the potential antipsychotic-like activity of **JNJ-42153605**.



#### Protocol:

- Male mice are habituated to the testing environment (e.g., open-field arenas).
- A baseline locomotor activity is recorded.
- JNJ-42153605 is administered subcutaneously (s.c.). The vehicle used is typically 10% or 20% hydroxypropyl-β-cyclodextrin containing one equivalent of hydrochloric acid.[1]
- After a pre-treatment period, phencyclidine (PCP), a psychostimulant that induces hyperlocomotion, is administered.
- Locomotor activity is then recorded for a defined period.
- The ability of **JNJ-42153605** to reverse the PCP-induced hyperlocomotion is quantified.

## In Vivo REM Sleep Inhibition in Rats

Objective: To evaluate the central activity of JNJ-42153605 on sleep architecture.

#### Protocol:

- Male rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
- Following a recovery period, animals are habituated to the recording chambers.
- JNJ-42153605 is administered orally (p.o.).
- EEG and EMG are continuously recorded to monitor sleep-wake states (wakefulness, non-REM sleep, and REM sleep).
- The effect of JNJ-42153605 on the duration and latency of REM sleep is analyzed.

# **Development Status**

Based on publicly available information, the development of **JNJ-42153605** appears to be in the preclinical stage. There is no evidence to suggest that this specific compound has entered



human clinical trials. Related mGluR2 PAMs from the same company, such as JNJ-40411813, have progressed to clinical studies for indications like schizophrenia.[8]

## Conclusion

**JNJ-42153605** is a potent and selective mGluR2 positive allosteric modulator that has demonstrated promising preclinical efficacy in animal models relevant to psychiatric disorders. Its discovery and optimization highlight a successful medicinal chemistry effort to improve upon earlier lead compounds. While its clinical development status is not publicly known, the preclinical data suggest that it represents a valuable tool for further investigating the therapeutic potential of mGluR2 modulation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric modulator JNJ-40411813 PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605): a positive allosteric modulator of the metabotropic glutamate 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mGlu2 Receptor Agonism, but Not Positive Allosteric Modulation, Elicits Rapid Tolerance towards Their Primary Efficacy on Sleep Measures in Rats | PLOS One [journals.plos.org]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. allgenbio.com [allgenbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-42153605: A Technical Overview of its Discovery and Preclinical Development]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b608222#jnj-42153605-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com